
Tert-butyl 2-amino-4-tert-butylbenzoate
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Overview
Description
Tert-butyl 2-amino-4-tert-butylbenzoate is an organic compound characterized by the presence of tert-butyl groups attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-4-tert-butylbenzoate typically involves the esterification of 2-amino-4-tert-butylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or boron trifluoride etherate. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-4-tert-butylbenzoate can undergo various chemical reactions, including:
Esterification: Formation of esters through reaction with alcohols.
Substitution: Reactions where the amino group can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions
Common Reagents and Conditions
Esterification: Catalyzed by dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in solvents like dichloromethane.
Substitution: Utilizes reagents such as halides or sulfonates under basic or acidic conditions.
Oxidation: Employs oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various esters, substituted benzoates, and reduced or oxidized derivatives of the original compound .
Scientific Research Applications
Tert-butyl 2-amino-4-tert-butylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-4-methylbenzoate
- Tert-butyl 2-amino-4-ethylbenzoate
- Tert-butyl 2-amino-4-isopropylbenzoate
Uniqueness
Tert-butyl 2-amino-4-tert-butylbenzoate is unique due to the presence of two tert-butyl groups, which significantly impact its chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and behavior in various chemical reactions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 2-amino-4-tert-butylbenzoate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of benzoate derivatives. For example, nitration of a tert-butyl-substituted benzoic acid precursor followed by reduction of the nitro group to an amine (e.g., using catalytic hydrogenation or Fe/HCl) is a common approach. Steric hindrance from the tert-butyl groups necessitates optimized reaction times (24–48 hours) and elevated temperatures (60–80°C) to achieve yields above 60%. Solvent choice (e.g., DMF or THF) and catalysts like Pd/C for hydrogenation are critical to mitigate side reactions .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key signals should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Focus on the tert-butyl singlet (~1.3–1.5 ppm) and aromatic protons (~6.5–8.0 ppm). The amino group may appear as a broad peak (~5 ppm) but can be suppressed via D₂O exchange.
- ¹³C NMR : Confirm ester carbonyl (~165 ppm), tert-butyl carbons (~28–30 ppm for CH₃, ~35 ppm for quaternary C), and aromatic carbons.
- IR : Validate ester C=O (~1720 cm⁻¹) and N-H stretches (~3350 cm⁻¹).
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and molecular ion peaks .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture and strong acids/bases. Conduct stability tests via TLC or HPLC every 3 months to detect degradation products like benzoic acid derivatives .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Use flash chromatography with silica gel and ethyl acetate/hexane gradients (10–30% EtOAc). For recrystallization, employ mixed solvents like ethanol/water (7:3) to remove unreacted starting materials. Centrifugation or filtration under reduced pressure is recommended for high-boiling-point impurities .
Q. How can researchers assess the steric and electronic effects of tert-butyl groups on reactivity in downstream applications?
- Methodological Answer : Perform comparative studies using analogues with smaller substituents (e.g., methyl or ethyl). Monitor reaction kinetics via UV-Vis spectroscopy or HPLC to evaluate steric hindrance. Computational modeling (DFT) can predict electronic effects on charge distribution and reaction pathways .
Advanced Research Questions
Q. How can contradictory NMR data regarding tert-butyl group conformations be resolved?
- Methodological Answer : Dynamic low-temperature NMR (e.g., at –40°C in CD₂Cl₂) can slow conformational exchange, revealing axial/equatorial tert-butyl orientations. Pair with DFT calculations incorporating explicit solvent models (e.g., COSMO) to reconcile discrepancies between experimental and theoretical data .
Q. What strategies optimize regioselectivity in electrophilic aromatic substitution reactions involving this compound?
- Methodological Answer : Use directing groups (e.g., –NH₂) to enhance para/ortho selectivity. Adjust reaction pH (e.g., buffered acetic acid) to protonate the amino group, directing electrophiles to specific positions. Steric maps generated via molecular modeling (e.g., Schrödinger Suite) can predict accessible reaction sites .
Q. How do competing reaction pathways affect the synthesis of this compound, and how can side products be minimized?
- Methodological Answer : Over-nitration or over-reduction are common side reactions. Employ stepwise monitoring via TLC or in-situ IR to terminate reactions at intermediate stages. Additives like NaHCO₃ can neutralize acidic byproducts during reductions. Optimize stoichiometry (e.g., 1.1 equiv HNO₃ for nitration) to limit polysubstitution .
Q. What computational tools are suitable for predicting the biological activity or material properties of this compound derivatives?
- Methodological Answer : Use QSAR models (e.g., MOE or OpenEye) to correlate substituent effects with bioactivity. Molecular docking (AutoDock Vina) can screen for target binding, while DFT (Gaussian) calculates frontier molecular orbitals to predict redox behavior in materials science applications .
Q. How can researchers address low yields in large-scale syntheses of this compound?
- Methodological Answer : Scale-up challenges often arise from inefficient heat/mass transfer. Use flow chemistry reactors with controlled temperature zones and inline analytics (e.g., ReactIR) to maintain optimal conditions. Switch to heterogeneous catalysts (e.g., immobilized Pd nanoparticles) to improve recyclability and reduce metal leaching .
Q. Key Methodological Considerations
- Data Contradiction Analysis : Cross-validate spectroscopic results with multiple techniques (e.g., HSQC for carbon-proton correlation) and replicate experiments under controlled humidity/temperature .
- Experimental Design : Prioritize DoE (Design of Experiments) approaches to evaluate variables like solvent polarity, catalyst loading, and reaction time simultaneously .
Properties
IUPAC Name |
tert-butyl 2-amino-4-tert-butylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-14(2,3)10-7-8-11(12(16)9-10)13(17)18-15(4,5)6/h7-9H,16H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFREGMZOBPZRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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